molecular formula C₇H₉IN₂O B017395 3-Carbamoyl-1-methylpyridinium iodide CAS No. 6456-44-6

3-Carbamoyl-1-methylpyridinium iodide

Cat. No.: B017395
CAS No.: 6456-44-6
M. Wt: 264.06 g/mol
InChI Key: IWEIZMCTGMHCRE-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-methylpyridinium iodide is a chemical compound with the molecular formula C7H9IN2O and a molecular weight of 264.067 g/mol . It is a pyridinium derivative, characterized by the presence of a carbamoyl group and a methyl group attached to the nitrogen atom of the pyridine ring. This compound is often used in scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Carbamoyl-1-methylpyridinium iodide typically involves the reaction of nicotinamide with methyl iodide in an appropriate solvent such as ethanol . The reaction conditions usually include ambient temperature and a short reaction time. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Carbamoyl-1-methylpyridinium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium dithionite for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Carbamoyl-1-methylpyridinium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium derivatives.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-methylpyridinium iodide involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Carbamoyl-1-methylpyridinium iodide can be compared with other similar compounds such as:

  • 3-Carboxy-1-methylpyridinium iodide
  • 3-Methoxycarbonyl-1-methylpyridinium iodide
  • 4-Dodecylcarbamoyl-1-methylpyridinium iodide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

1-methylpyridin-1-ium-3-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEIZMCTGMHCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3106-60-3 (Parent)
Record name 3-Carbamoyl-1-methylpyridinium iodide
Source ChemIDplus
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Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6456-44-6
Record name Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6456-44-6
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Record name 3-Carbamoyl-1-methylpyridinium iodide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinamide methiodide
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Record name 3-carbamoyl-1-methylpyridinium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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